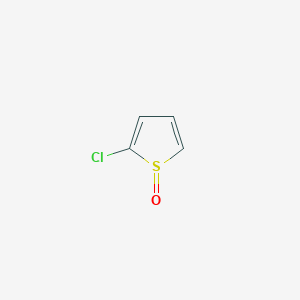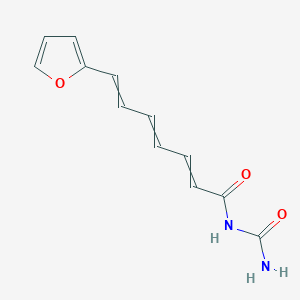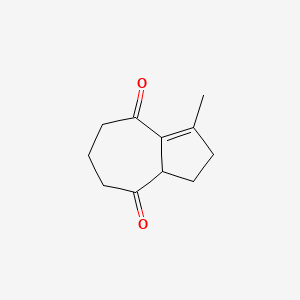methyl}diazenyl]aniline CAS No. 62764-09-4](/img/structure/B14507597.png)
2-[(E)-{[2-(4-Methylphenyl)hydrazinylidene](phenyl)methyl}diazenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is an organic compound with a complex structure that includes both hydrazine and diazenyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline typically involves the reaction of 4-methylphenylhydrazine with benzaldehyde to form an intermediate hydrazone. This intermediate then undergoes a diazotization reaction with aniline to yield the final product. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydrazone and the subsequent diazotization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Azo compounds with altered electronic properties.
Substitution: Halogenated or nitrated derivatives with varied reactivity.
科学的研究の応用
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their activity. Additionally, the diazenyl group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
類似化合物との比較
Similar Compounds
Trifluorotoluene: An organic compound with similar aromatic properties but different functional groups.
Benzotrifluoride: Another aromatic compound with trifluoromethyl substitution.
Uniqueness
2-(E)-{[2-(4-Methylphenyl)hydrazinylidenemethyl}diazenyl]aniline is unique due to its combination of hydrazine and diazenyl groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and its vibrant color make it valuable in various scientific and industrial contexts.
特性
CAS番号 |
62764-09-4 |
|---|---|
分子式 |
C20H19N5 |
分子量 |
329.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)imino-N'-(4-methylanilino)benzenecarboximidamide |
InChI |
InChI=1S/C20H19N5/c1-15-11-13-17(14-12-15)22-24-20(16-7-3-2-4-8-16)25-23-19-10-6-5-9-18(19)21/h2-14,22H,21H2,1H3 |
InChIキー |
GEAQPPHYCQNBMI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NN=C(C2=CC=CC=C2)N=NC3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


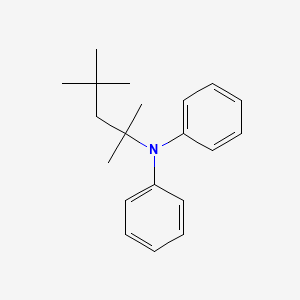
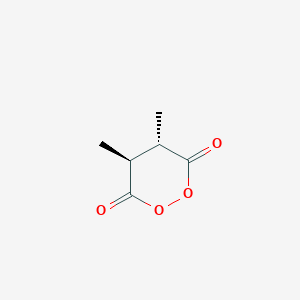
![N-Benzyl-2-chloro-N-[cyano(phenyl)methyl]acetamide](/img/structure/B14507519.png)
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)


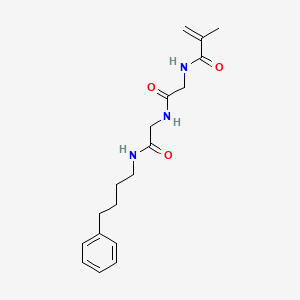
![S-[2-(Methylsulfanyl)ethyl] dimethylcarbamothioate](/img/structure/B14507546.png)
